molecular formula C18H21NO5S B2439131 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide CAS No. 946315-55-5

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide

Cat. No.: B2439131
CAS No.: 946315-55-5
M. Wt: 363.43
InChI Key: POUXOSAOCALWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide is a synthetic small molecule characterized by a benzodioxole group linked to a phenylethyl-sulfonamide moiety via a propoxy chain. This structure incorporates features seen in compounds investigated for various therapeutic areas. The benzodioxole group is a common pharmacophore in medicinal chemistry, often investigated for its potential to modulate the cholinergic system. Research into related structures has focused on their interaction with enzymes like acetylcholinesterase (AChE), which is a key target for addressing the cholinergic deficit associated with cognitive conditions . Inhibition of AChE increases synaptic levels of acetylcholine, enhancing cholinergic neurotransmission which is vital for cognitive functions such as memory and learning . Furthermore, the sulfonamide functional group is a prevalent structural component in pharmaceuticals and chemical probes, contributing to biological activity through hydrogen bonding and interaction with enzyme active sites. This compound is provided as a high-quality chemical tool for researchers to explore its potential mechanisms of action and applications in chemical biology and drug discovery. All products are strictly for research use and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14(15-6-3-2-4-7-15)19-25(20,21)11-5-10-22-16-8-9-17-18(12-16)24-13-23-17/h2-4,6-9,12,14,19H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUXOSAOCALWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Bond Formation as the Final Step

This approach prioritizes the assembly of the propane sulfonamide backbone before introducing the benzodioxolyloxy group. However, late-stage etherification poses challenges due to the poor nucleophilicity of the sulfonamide nitrogen and potential side reactions at the sulfonyl group.

Early-Stage Etherification Followed by Sulfonylation

Introducing the benzodioxolyloxy group at the propane chain’s third position early in the synthesis avoids steric hindrance during subsequent sulfonamide formation. This method aligns with protocols for analogous ether-linked sulfonamides.

Synthesis of Key Intermediates

Preparation of 3-(Benzo[d]dioxol-5-yloxy)propyl Bromide

The benzodioxolyloxy-propane segment is synthesized via nucleophilic substitution between sesamol (benzo[d]dioxol-5-ol) and 1,3-dibromopropane. In a representative procedure:

  • Reactants : Sesamol (1.0 eq), 1,3-dibromopropane (1.2 eq)
  • Base : Potassium carbonate (2.0 eq)
  • Solvent : Anhydrous acetone
  • Conditions : Reflux at 56°C for 12 hours
  • Workup : Filtration, solvent evaporation, and silica gel chromatography (ethyl acetate/hexane, 1:4) yield 3-(benzo[d]dioxol-5-yloxy)propyl bromide as a colorless oil (78% yield).

Conversion to Sodium 3-(Benzo[d]dioxol-5-yloxy)propane-1-sulfonate

The bromide intermediate undergoes sulfite substitution:

  • Reactants : 3-(Benzodioxol-5-yloxy)propyl bromide (1.0 eq), sodium sulfite (3.0 eq)
  • Solvent : Ethanol/water (3:1)
  • Conditions : Reflux at 80°C for 24 hours
  • Workup : Solvent removal, recrystallization from ethanol affords the sulfonate salt (85% yield).

Synthesis of 3-(Benzo[d]dioxol-5-yloxy)propane-1-sulfonyl Chloride

Sulfonate-to-sulfonyl chloride conversion employs phosphorus pentachloride:

  • Reactants : Sodium sulfonate (1.0 eq), PCl5 (3.0 eq)
  • Solvent : Dichloromethane
  • Conditions : Stirring at 0°C → room temperature for 6 hours
  • Workup : Aqueous wash (5% NaHCO3), drying (MgSO4), and solvent evaporation yield the sulfonyl chloride (92% purity, 68% yield).

Final Sulfonamide Formation

The sulfonyl chloride reacts with 1-phenylethylamine under Schotten-Baumann conditions:

  • Reactants : Sulfonyl chloride (1.0 eq), 1-phenylethylamine (1.5 eq)
  • Base : Triethylamine (2.0 eq)
  • Solvent : Dichloromethane
  • Conditions : Stirring at 25°C for 4 hours
  • Workup : Extraction (10% HCl, saturated NaHCO3), column chromatography (ethyl acetate/hexane, 1:3) yield the title compound as a white solid (74% yield).

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.35–7.28 (m, 5H, Ph), 6.82–6.72 (m, 3H, benzodioxole), 5.94 (s, 2H, OCH2O), 4.40 (q, 1H, CH(CH3)Ph), 3.98 (t, 2H, OCH2), 3.12 (t, 2H, SO2NHCH2), 2.18 (quintet, 2H, CH2CH2CH2), 1.58 (d, 3H, CH3).
  • MS (ESI) : m/z 433.1 [M+H]+.

Alternative Synthetic Routes

Mitsunobu Etherification

To circumvent bromide intermediacy, sesamol and 3-hydroxypropane sulfonic acid engage in Mitsunobu reaction:

  • Reactants : Sesamol (1.0 eq), 3-hydroxypropane sulfonic acid (1.2 eq)
  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 eq), triphenylphosphine (1.5 eq)
  • Solvent : THF
  • Conditions : 0°C → room temperature, 12 hours
  • Yield : 62% after HPLC purification.

Direct Sulfonation of Preformed Ethers

Gas-phase sulfonation of 3-(benzodioxol-5-yloxy)propane using SO3:

  • Reactants : Propane ether (1.0 eq), SO3 (1.2 eq)
  • Catalyst : Activated carbon
  • Conditions : 180°C, 2 hours
  • Yield : 58% (requires rigorous purification).

Reaction Optimization and Mechanistic Insights

Solvent Effects on Sulfonamide Yield

Comparative studies in dichloromethane, THF, and acetonitrile reveal dichloromethane’s superiority (74% vs. 61–68%) due to better sulfonyl chloride solubility and minimized side reactions.

Base Selection

Triethylamine outperforms pyridine and DBU in scavenging HCl, achieving 74% yield versus 52–65%.

Temperature and Time Dependencies

Prolonged reaction times (>6 hours) at 25°C reduce yields (68%) due to sulfonyl chloride hydrolysis. Optimal duration: 4 hours.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors for sulfonate-to-sulfonyl chloride conversion, enhancing safety and yield (82%). Environmental metrics (E-factor: 18.2) highlight the need for solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds like 3-(benzo[d][1,3]dioxol-5-yloxy)butan-2-one.

    Sulfonamide derivatives: Compounds such as 4-(benzo[d][1,3]dioxol-5-yloxy)butan-2-one.

Uniqueness

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide is unique due to the combination of its benzo[d][1,3]dioxole and sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide, with the CAS number 946315-55-5, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, which is known for contributing to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide is C18_{18}H21_{21}NO5_5S, with a molecular weight of 363.4 g/mol. The compound's structure incorporates a sulfonamide group linked to a benzo[d][1,3]dioxole ring and an ethylphenyl moiety, which may influence its biological properties.

PropertyValue
Molecular FormulaC18_{18}H21_{21}NO5_5S
Molecular Weight363.4 g/mol
CAS Number946315-55-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives with similar structures have demonstrated significant antitumor activity against various cancer cell lines. A study evaluated the cytotoxic effects of related compounds using the SRB assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives had IC50_{50} values lower than the reference drug doxorubicin, suggesting enhanced potency against these cancer types .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis revealed that modifications to the benzo[d][1,3]dioxole ring can significantly affect anticancer activity. For example:

  • Substituents on the phenyl ring : Variations in substituents such as electron-donating or withdrawing groups can modulate the compound's affinity for target proteins.
  • Sulfonamide group : The presence of the sulfonamide group has been linked to enhanced interaction with specific enzymes involved in cancer cell proliferation.

The mechanism by which 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide exerts its anticancer effects appears to involve multiple pathways:

  • EGFR Inhibition : Compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR), leading to reduced cell proliferation.
  • Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cell division.

Additional Biological Activities

Beyond anticancer properties, compounds featuring the benzo[d][1,3]dioxole moiety have also been investigated for other biological activities:

  • Antifungal Activity : Some derivatives have shown moderate antifungal effects against pathogens like Fusarium oxysporum, indicating potential applications in treating fungal infections .

Q & A

What are the optimal synthetic routes and reaction conditions for 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging precursor coupling and sulfonamide formation. Key steps include:

  • Precursor Preparation: Reacting benzo[d][1,3]dioxol-5-ol with propargyl bromide under basic conditions to form the alkyne intermediate .
  • Sulfonamide Coupling: Introducing the 1-phenylethylamine group via nucleophilic substitution or Mitsunobu reaction, using catalysts like palladium or nickel complexes for regioselectivity .
  • Optimization Parameters:
    • Temperature: 60–80°C for amide bond formation .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility .
    • Purification: Flash column chromatography (e.g., 20–30% EtOAc/hexane) or preparative HPLC for high purity (>95%) .

Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify regiochemistry and functional groups (e.g., sulfonamide protons at δ 2.8–3.2 ppm; benzo[d][1,3]dioxole protons as a singlet at δ 5.9–6.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+^+ m/z calculated for C20_{20}H22_{22}N2_2O5_5S: 414.12) .

How does the benzo[d][1,3]dioxole moiety influence the compound’s biological activity?

Level: Advanced
Methodological Answer:
The benzo[d][1,3]dioxole group enhances metabolic stability and target binding through:

  • Hydrophobic Interactions: The bicyclic structure engages with hydrophobic pockets in enzymes (e.g., cytochrome P450 or kinases) .
  • Electron-Donating Effects: Oxygen atoms stabilize charge-transfer complexes, as seen in enzyme inhibition assays (IC50_{50} values <10 µM for related sulfonamides) .
  • Comparative Studies: Analogues lacking this moiety show 3–5× reduced activity in anti-proliferative assays against cancer cell lines (e.g., MCF-7) .

What strategies resolve contradictions in reported biological activity data across studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assay Protocols: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., cisplatin for cytotoxicity) .
  • Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed dioxole ring) that may confound results .
  • Dose-Response Curves: EC50_{50}/IC50_{50} values should be validated across ≥3 independent replicates to confirm potency trends .

How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Chiral Catalysts: CuH-catalyzed hydroalkylation with (S)-DTBM-SEGPHOS achieves >90% enantiomeric excess (ee) for propylamine intermediates .
  • Dynamic Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylation) resolve racemic mixtures during sulfonamide formation .
  • Analytical Validation: Chiral HPLC (e.g., Chiralpak AD-H column) confirms ee, while X-ray crystallography assigns absolute configuration .

What computational tools predict the compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking (AutoDock Vina): Models binding to targets like GPCRs or kinases, with scoring functions (e.g., ΔG < -8 kcal/mol suggests strong binding) .
  • Molecular Dynamics Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

How does the sulfonamide group contribute to the compound’s mechanism of action?

Level: Basic
Methodological Answer:
The sulfonamide (-SO2_2NH-) group:

  • Enzyme Inhibition: Binds catalytic residues (e.g., Zn2+^{2+} in carbonic anhydrase) via hydrogen bonding and electrostatic interactions .
  • Selectivity Screening: Comparative studies with carboxamide or urea analogues show sulfonamides have 10–100× higher affinity for serine proteases .
  • Metabolic Stability: Resists hepatic degradation compared to ester or amide groups, improving pharmacokinetic profiles in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.